molecular formula C16H15F3N6S B6461201 2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2548990-82-3

2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6461201
CAS No.: 2548990-82-3
M. Wt: 380.4 g/mol
InChI Key: GJEOQTXTXLPACT-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring:

  • A pyrimidine core substituted at positions 2 (methyl), 4 (piperazine-linked thieno[3,2-d]pyrimidine), and 6 (trifluoromethyl).
  • A trifluoromethyl group, which improves metabolic stability and lipophilicity, a common feature in pharmaceuticals .

This scaffold shares structural motifs with several bioactive compounds, including kinase inhibitors and antipsychotics, as detailed below.

Properties

IUPAC Name

4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6S/c1-10-22-12(16(17,18)19)8-13(23-10)24-3-5-25(6-4-24)15-14-11(2-7-26-14)20-9-21-15/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEOQTXTXLPACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

Similar compounds have been found to inhibit egfr. EGFR inhibitors, like this compound, bind to the EGFR and prevent activation of the receptor. This inhibits the downstream signaling pathways, leading to reduced cell proliferation and survival.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an EGFR inhibitor, it could potentially reduce cell proliferation and survival, which could be beneficial in the treatment of certain types of cancer.

Biological Activity

The compound 2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various research studies and data.

Chemical Structure and Properties

The compound features a complex structure combining a pyrimidine core with thieno[3,2-d]pyrimidine and piperazine moieties. Its molecular formula is C16H18F3N5SC_{16}H_{18}F_3N_5S with a molecular weight of approximately 393.41 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its bioactivity.

Antimicrobial Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study showed that related compounds demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 128 μg/mL, depending on the specific strain tested .

Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
Compound C32Mycobacterium tuberculosis
Compound D128Salmonella typhi

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mode of action appears to involve the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth .

Case Study: Inhibition of Tumor Growth
In a recent study, the compound was tested on NSCLC cells with HER2 mutations. Results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 μM concentration) compared to untreated controls. This effect was attributed to the compound's ability to disrupt HER family signaling pathways, which are often overactive in cancer cells .

The biological activity of This compound is believed to be linked to its interaction with various biological targets:

  • Kinase Inhibition: It is suggested that the compound acts as a kinase inhibitor, which is crucial for regulating cell division and growth.
  • DNA Intercalation: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.

Toxicity and Safety Profile

Toxicity assessments have shown that while many thieno[3,2-d]pyrimidine derivatives exhibit potent bioactivity, they also need thorough evaluation regarding their safety profiles. Hemolytic assays indicated that most potent compounds were non-toxic at concentrations up to 200 μmol/L . However, further studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Chemical Synthesis

The synthesis of thienopyrimidine derivatives often involves cyclization reactions between thiophene derivatives and carbonyl reactants. For instance, compounds similar to the target molecule can be synthesized through condensation reactions with formamide under controlled conditions, yielding high reaction efficiencies (76% to 97%) for specific derivatives . The introduction of trifluoromethyl groups is also significant as it enhances the pharmacological properties of the resulting compounds.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit potent anticancer activities. For example, studies have demonstrated that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The selectivity towards CDK2 over CDK1 has been confirmed through docking studies, suggesting a targeted approach in cancer therapy .

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promising results as antimicrobial agents. The structural features of these compounds allow for interactions with bacterial enzymes and receptors, potentially leading to effective treatments against resistant strains .

Neurological Applications

There is emerging evidence that thienopyrimidine derivatives may play a role in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems positions them as candidates for further investigation in neuropharmacology.

Case Study: CDK Inhibition

In a study focused on developing novel CDK inhibitors, researchers synthesized various thienopyrimidine analogs and evaluated their inhibitory effects on CDK2. The most promising candidates exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential against cancer cell proliferation .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thienopyrimidine derivatives against a panel of bacterial strains, including multidrug-resistant isolates. Results showed significant inhibition zones and MIC values comparable to established antibiotics, highlighting the therapeutic potential of these compounds in infectious diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerInhibition of CDK2 leading to reduced cancer cell proliferationPotent inhibitors identified with nanomolar IC50
AntimicrobialActivity against resistant bacterial strainsSignificant inhibition zones observed
Neurological DisordersPotential for treatment due to blood-brain barrier permeabilityFurther studies needed for confirmation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyrimidine substituents in the target compound enable nucleophilic substitution (SNAr) at electrophilic positions.

Reactions at the Pyrimidine Ring

  • Chlorination : Thieno[3,2-d]pyrimidin-4-yl groups undergo chlorination using POCl₃ or PCl₅. For example, 4-chloro-7-methylthieno[3,2-d]pyrimidine is synthesized via reflux with POCl₃ (yield: 81–95%) .

  • Amination : Piperazine substitution occurs at the 4-position of the thieno[3,2-d]pyrimidine scaffold. Reaction conditions include heating with Hunig’s base (DIPEA) in polar aprotic solvents like NMP .

Table 1 : Key substitution reactions in analogous systems

Reaction TypeReagents/ConditionsYieldReference
ChlorinationPOCl₃, 110°C, 2–4h81–95%
Piperazine couplingDIPEA, NMP, 120°C20–80%

Trifluoromethyl Group Reactivity

The 6-(trifluoromethyl)pyrimidine group is chemically inert under mild conditions but participates in:

  • Hydrolysis : Under strong acidic/basic conditions (e.g., H₂SO₄/NaOH), CF₃ groups hydrolyze to COOH, though this is rare for aryl-CF₃ bonds.

  • Radical reactions : CF₃ can undergo radical coupling in the presence of UV light or initiators like AIBN .

Methyl Group Reactivity

  • Oxidation : The 2-methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yield: ~60% in analogous pyrimidines) .

  • Halogenation : Bromination via NBS (N-bromosuccinimide) under radical conditions introduces Br at the methyl position .

Cross-Coupling Reactions

The thieno[3,2-d]pyrimidine core supports palladium-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acids couple at the 2- or 6-positions of the pyrimidine ring. For example, arylboronic acids react with chloro-thienopyrimidines using Pd(PPh₃)₄/Na₂CO₃ (yield: 45–70%) .

  • Buchwald-Hartwig Amination : Secondary amines install substituents at the 4-position under Pd₂(dba)₃/Xantphos catalysis .

Reductive Alkylation and Cyclization

  • Reductive alkylation : Formaldehyde and NaBH₃CN modify piperazine N-atoms, introducing methyl groups (e.g., converting 3 to 18 in Scheme 1 of ).

  • Cyclization : Intramolecular cyclization forms fused rings (e.g., converting pyridopyrimidines to tetracyclic systems in ).

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C, releasing HF from CF₃ groups .

  • Photodegradation : UV exposure induces cleavage of the thieno-pyrimidine bond, forming sulfonic acid derivatives.

Pharmacological Modifications

While not a direct reaction, structural analogs highlight reactivity-driven optimizations:

  • Piperazine substitutions : Replacing piperazine with morpholine or 4-arylpiperazines alters solubility and target affinity .

  • Pyrimidine ring expansion : Conversion to pyrazolo[3,4-d]pyrimidines enhances kinase inhibition (e.g., CDK2 inhibitors in ).

Comparison with Similar Compounds

Substituted Pyrimidines with Piperazine/Thienopyrimidine Motifs

Compound Name Substituents Key Structural Differences Biological Activity Reference
Target Compound 2-Methyl, 4-(thieno[3,2-d]pyrimidin-4-yl-piperazine), 6-(trifluoromethyl) Combines trifluoromethyl and thienopyrimidine-piperazine Likely kinase inhibition (inferred from analogs) N/A
Olanzapine 2-Methyl, 4-(4-methylpiperazin-1-yl), 6-(trifluoromethyl) Piperazine lacks thienopyrimidine; methyl on piperazine Antipsychotic (D2/5-HT2A antagonist)
GDC-0941 2-(Indazol-4-yl), 6-(methanesulfonyl-piperazine), 4-morpholin-4-yl Morpholine and indazole substituents; sulfonyl-piperazine PI3K inhibitor (IC₅₀ = 3 nM)
EP 2 402 347 A1 6-(4-methanesulfonyl-piperazine), 4-morpholin-4-yl, 2-(2-methylbenzimidazol-1-yl) Benzimidazole and sulfonyl-piperazine Kinase inhibition (structural analog of GDC-0941)
Compound 7a () 2-(4-Chlorophenoxy), 4-(4-fluorophenyl-thieno[2,3-d]pyrimidin-4-yl-piperazine) Thieno[2,3-d]pyrimidine isomer; chlorophenoxy side chain Undisclosed (likely kinase-targeted)

Key Observations :

  • The thieno[3,2-d]pyrimidine moiety in the target compound distinguishes it from olanzapine, which lacks fused heterocycles. This modification enhances interactions with kinase ATP-binding pockets, as seen in GDC-0941 .
  • The trifluoromethyl group at position 6 improves metabolic stability compared to compounds with halogen or methoxy groups (e.g., ).
  • Piperazine substitutions (e.g., sulfonyl in GDC-0941 vs. thienopyrimidine in the target) critically influence selectivity. Thienopyrimidine-piperazine may confer unique binding to specific kinase isoforms.

Thieno[3,2-d]Pyrimidine Derivatives

Compound Name Substituents Key Features Activity Reference
Target Compound Piperazine-linked thieno[3,2-d]pyrimidine Trifluoromethyl enhances lipophilicity Inferred kinase inhibition N/A
GDC-0941 Morpholino, indazole, sulfonyl-piperazine Optimized for PI3Kα inhibition Clinical-stage anticancer agent
Compound 41 () 2-Methylpyridin-3-yl, aminophenyl-pyrrolidinone Pyridine and pyrrolidinone substituents Undisclosed (kinase-targeted synthesis)
A199351 () 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine Chloro and morpholine substituents Structural analog with unknown activity

Key Observations :

  • Positional isomerism in thienopyrimidine (e.g., [3,2-d] vs. [2,3-d]) affects electronic properties and target binding. The target compound’s [3,2-d] configuration may favor interactions with specific kinases.
  • Morpholine vs. Piperazine : Morpholine in GDC-0941 and A199351 enhances solubility but reduces conformational flexibility compared to piperazine in the target compound .

Trifluoromethyl-Substituted Pyrimidines

Compound Name Substituents Molecular Weight Activity Reference
Target Compound 6-(Trifluoromethyl), 2-methyl, 4-(thienopyrimidinyl-piperazine) ~426.3 (calculated) Undisclosed N/A
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine 4-Methoxyphenyl, 2-methyl, 6-CF₃ 268.24 Undisclosed (fluorescent probes inferred)
Olanzapine 6-(Trifluoromethyl), 2-methyl, 4-(methylpiperazine) 312.33 Antipsychotic

Key Observations :

  • The trifluoromethyl group is a conserved feature in the target compound and olanzapine, contributing to enhanced membrane permeability and resistance to oxidative metabolism.

Q & A

Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidine core in this compound?

The thieno[3,2-d]pyrimidine scaffold can be synthesized via reductive amination and oxidation. For example, Dess-Martin periodinane (DMP) efficiently oxidizes intermediates like methanol derivatives to aldehydes (e.g., 6-formylthieno[2,3-d]pyrimidine) with yields up to 91% . Subsequent reductive amination with sodium cyanoborohydride (NaBH3CN) at pH 6 enables coupling with amines (e.g., aryl or piperazine derivatives), yielding substituted thienopyrimidines (57–87% yields) .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyrimidinones) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR) .
  • Melting point analysis : High decomposition points (>300°C) indicate thermal stability .

Q. What initial pharmacological screening approaches are recommended for this compound?

Prioritize enzyme inhibition assays (e.g., dihydrofolate reductase [DHFR], referenced in related thienopyrimidines) to evaluate mechanism-driven activity . Use cell-based viability assays (e.g., MTT) with IC₅₀ determination to assess cytotoxicity. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .

Advanced Research Questions

Q. How can low yields in reductive amination steps be mitigated during synthesis?

  • Optimize pH : Maintain pH 6–7 to stabilize imine intermediates while avoiding borohydride decomposition .
  • Alternative reducing agents : Test NaBH(OAc)₃ for sterically hindered amines.
  • Solvent selection : Use dry methanol or THF to minimize side reactions. For challenging amines (e.g., 2,5-dichloroaniline), pre-form the imine intermediate before reduction .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (e.g., CYP450 assays).
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility of the trifluoromethyl group .
  • Orthogonal assays : Compare enzyme inhibition (in vitro) with xenograft models (in vivo) to identify off-target effects .

Q. How does the trifluoromethyl group influence bioactivity and metabolic stability?

  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (measure via octanol-water partition assays) .
  • Metabolic stability : Evaluate resistance to oxidative degradation (e.g., cytochrome P450 assays) compared to non-CF₃ analogs .
  • SAR studies : Synthesize analogs with -CH₃, -Cl, or -OCH₃ substitutions to quantify -CF₃ contributions to potency .

Q. What computational methods support target identification for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with DHFR or kinase active sites .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ data .

Methodological Considerations Table

Challenge Solution Key Evidence
Low oxidation yieldsUse Dess-Martin periodinane (DMP) instead of ceric ammonium nitrate (CAN)
Purification of polar analogsEmploy reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Detecting metabolic productsLC-MS/MS with stable isotope labeling (e.g., ¹³C-CF₃ for tracking)

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